3-Chloro-5-formylphenylboronic acid
Overview
Description
3-Chloro-5-formylphenylboronic acid is a chemical compound with the molecular formula C7H6BClO3 . It is used in various chemical reactions and has significant applications in organic synthesis .
Synthesis Analysis
Phenylboronic acids, such as 3-Chloro-5-formylphenylboronic acid, are used as synthetic intermediates in organic synthesis. The Suzuki-Miyaura reaction is important for the synthesis of many inhibitors of serine proteases . Geometry optimization was performed for the eight possible conformations of 3-formylphenylboronic acid (3FPBA) using the DFT/B3LYP method .Molecular Structure Analysis
The molecular structure of 3-Chloro-5-formylphenylboronic acid is based on its molecular formula, C7H6BClO3 . Further details about its structure can be obtained from spectroscopic studies and theoretical DFT/B3LYP calculations .Chemical Reactions Analysis
3-Chloro-5-formylphenylboronic acid can participate in various chemical reactions. The Suzuki–Miyaura cross-coupling is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . Protodeboronation of alkyl boronic esters, such as 3-Chloro-5-formylphenylboronic acid, is also reported .Physical And Chemical Properties Analysis
3-Chloro-5-formylphenylboronic acid is a solid substance that should be stored in an inert atmosphere at 2-8°C . Its molecular weight is 184.39 .Scientific Research Applications
Antimicrobial Activity Research on derivatives of formylphenylboronic acids, such as 5-trifluoromethyl-2-formylphenylboronic acid, has shown these compounds to exhibit antimicrobial properties. This includes moderate action against Candida albicans and higher activity against Aspergillus niger, Escherichia coli, and Bacillus cereus. The study indicates the potential of formylphenylboronic acids as antibacterial and antifungal agents, suggesting a mechanism of action through the inhibition of cytoplasmic leucyl-tRNA synthetase in microorganisms (Adamczyk-Woźniak et al., 2020).
Bioorthogonal Chemistry The rapid formation of a stable boron-nitrogen heterocycle in dilute, neutral aqueous solutions involving 2-formylphenylboronic acid showcases the compound's potential in bioorthogonal coupling reactions. This finding is particularly relevant for protein conjugation, where the reaction's orthogonality to protein functional groups allows for specific targeting and modification of biomolecules under physiologically compatible conditions, without interfering with other biological functions (Dilek et al., 2015).
Material Science and Surface Modification In material science, the functionalization of surfaces using formylphenylboronic acids has been explored for the fabrication of COF-5 membranes on α-Al2O3 ceramic supports. This approach uses formylphenylboronic acid as a covalent linker, demonstrating the compound's utility in enhancing interfacial bonding and stability in composite materials. Such modifications are crucial for developing advanced materials with tailored properties for specific applications, including catalysis, separation, and sensing technologies (Hao et al., 2014).
Safety And Hazards
properties
IUPAC Name |
(3-chloro-5-formylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-4,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHAWPBOAVSYOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)C=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501279897 | |
Record name | B-(3-Chloro-5-formylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501279897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-formylphenylboronic acid | |
CAS RN |
1451393-35-3 | |
Record name | B-(3-Chloro-5-formylphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-(3-Chloro-5-formylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501279897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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